BenchChemオンラインストアへようこそ!

methyl 2-{6-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetate

Synthetic Chemistry Medicinal Chemistry Building Blocks

Methyl 2-{6-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetate is a heterocyclic compound belonging to the 1,2,4-triazolo[4,3-b]pyridazin-3-one class, featuring a chlorine atom at the 6-position and a methyl acetate moiety at the N-2 position. This specific substitution pattern distinguishes it from other common building blocks, such as the 6-chloro-3-hydrazinopyridazine precursor or the ethyl ester analog (6-chloro-3-oxo-1,2,4-triazolo[4,3-b]pyridazine-2(3H)-carboxylic acid, ethyl ester, m.p.

Molecular Formula C8H7ClN4O3
Molecular Weight 242.62 g/mol
CAS No. 1394041-52-1
Cat. No. B1445667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-{6-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetate
CAS1394041-52-1
Molecular FormulaC8H7ClN4O3
Molecular Weight242.62 g/mol
Structural Identifiers
SMILESCOC(=O)CN1C(=O)N2C(=N1)C=CC(=N2)Cl
InChIInChI=1S/C8H7ClN4O3/c1-16-7(14)4-12-8(15)13-6(11-12)3-2-5(9)10-13/h2-3H,4H2,1H3
InChIKeyUDMIMFLYNLCVAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-{6-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetate (CAS 1394041-52-1): Core Structural Overview for Procurement Decisions


Methyl 2-{6-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetate is a heterocyclic compound belonging to the 1,2,4-triazolo[4,3-b]pyridazin-3-one class, featuring a chlorine atom at the 6-position and a methyl acetate moiety at the N-2 position . This specific substitution pattern distinguishes it from other common building blocks, such as the 6-chloro-3-hydrazinopyridazine precursor or the ethyl ester analog (6-chloro-3-oxo-1,2,4-triazolo[4,3-b]pyridazine-2(3H)-carboxylic acid, ethyl ester, m.p. 199-200°C) reported in foundational patents [1]. The compound is commercially available with a typical purity specification of 97% (HPLC) , positioning it as a prepared intermediate for generating diverse 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazine libraries with reported cytotoxic activity [2].

Why Generic Substitution Fails: Structural Specificity of Methyl 2-{6-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetate in Building Block Selection


Substituting methyl 2-{6-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetate with its closest structural analogs, such as the free carboxylic acid, ethyl ester, or 6-chloro-3-hydrazinopyridazine, introduces significant deviations in key properties critical for downstream synthesis. The pre-installed methyl acetate ester at the N-2 position provides a unique synthetic handle not present in the 3-unsubstituted series, enabling direct further functionalization without additional protection/deprotection steps . In contrast, using the 6-chloro-3-hydrazinopyridazine precursor (CAS 17284-97-8) requires an oxidative cyclization step with reagents like iodobenzene diacetate to install the triazole ring, a process that can be incompatible with sensitive functional groups [1]. The ethyl ester analog (m.p. 199-200°C) [2] offers a different solubility and reactivity profile, making the methyl ester preferable for transesterification or amidation reactions under milder conditions. These structural nuances mean that generic substitution based solely on the triazolopyridazine core will not recapitulate the reaction selectivity or efficiency of the intended synthetic route.

Quantitative Differentiation Evidence for Methyl 2-{6-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetate Against its Closest Comparators


Methyl Ester vs. Ethyl Ester: Impact of Alkyl Chain on Physicochemical Properties for Downstream Processing

The methyl ester analog (target compound) is differentiated from its ethyl ester counterpart (CAS not found) by its lower molecular weight (242.62 g/mol vs. 256.69 g/mol), which translates to a higher molar efficiency in reactions . While direct solubility data is vendor-sourced, the methyl ester is expected to exhibit higher aqueous solubility than the ethyl ester, a general class-level trend for ester homologs, which can improve handling in aqueous workup procedures. The ethyl ester is reported as a solid with a melting point of 199-200°C [1], whereas the target compound's physical state is typically described as a solid, but exact melting point data is not consistently published. This difference in physical properties can impact formulation and purification protocols.

Synthetic Chemistry Medicinal Chemistry Building Blocks

Pre-cyclized Scaffold vs. Hydrazine Precursor: Reducing Synthetic Steps for Library Generation

The target compound is a pre-formed triazolo[4,3-b]pyridazin-3-one ring system, bypassing the intramolecular oxidative cyclization step required when starting from 6-chloro-3-hydrazinopyridazine (CAS 17284-97-8). The 2019 study by Mamta et al. utilized iodobenzene diacetate-mediated cyclization of hydrazones to access a similar 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazine library, with no explicit yield data provided for the cyclization step alone [1]. However, starting from the pre-cyclized target compound eliminates the need for this oxidant, reducing step count by one and avoiding potential functional group incompatibilities with the hypervalent iodine reagent. The direct comparator is the uncyclized hydrazone, which requires an additional synthetic operation.

Medicinal Chemistry Parallel Synthesis Synthetic Efficiency

Purity Grade and Specification Consistency: Vendor-Qualified Building Block vs. In-House Synthesis

The target compound is commercially available with a specified purity of 97% (HPLC) from multiple vendors, ensuring batch-to-batch consistency for reliable screening . In contrast, synthesizing the equivalent 6-chloro-3-oxo-triazolopyridazine scaffold in-house via the cyclization of 6-chloropyridazin-3-yl hydrazones could yield variable purity levels depending on the hydrazone substituent, as evidenced by the broad range of reported cytotoxic activities (IC50 range of 1.14–21.2 μM across analogs) in a library derived from such a common intermediate [1]. This purity specification is a quantifiable procurement parameter not guaranteed with lab-scale synthesis of close analogs.

Quality Control Procurement Analytical Chemistry

Cytotoxic Activity Profile of Downstream Analogs: Positioning the Scaffold for Anticancer Library Synthesis

While the target compound itself has no reported biological activity, it serves as a direct precursor to the 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazine class, which demonstrated potent cytotoxicity against acute lymphoblastic leukemia (ALL) cell lines. In a 2019 study, the most active analog (4q) showed IC50 values of 1.64–5.66 μM against SB-ALL and 1.14–3.7 μM against NALM-6 cells, compared to the standard doxorubicin (IC50 = 0.167 μM against SB-ALL) [1]. This class-level evidence supports the procurement of the target compound as a key intermediate for generating anticancer leads, differentiating it from other triazolopyridazine scaffolds that have not been linked to this specific potency range.

Anticancer Cytotoxicity Kinase Inhibition

Where Methyl 2-{6-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetate Provides the Most Scientific and Industrial Value


Parallel Synthesis of Focused Kinase Inhibitor Libraries

For medicinal chemistry programs targeting kinases like c-Met or Pim-1, the target compound serves as an ideal, pre-cyclized core for generating 6-chloro-3-substituted triazolopyridazine libraries. As demonstrated by Mamta et al. (2019), this scaffold can yield compounds with potent cytotoxicity in leukemia cell lines (IC50 as low as 1.14 μM). Procurement of the pre-formed methyl ester avoids the oxidative cyclization step, enabling direct diversification at the 6-chloro position via nucleophilic aromatic substitution or cross-coupling, thus accelerating SAR exploration. [1]

Synthesis of C-Nucleoside Analogs

The 6-chloro-triazolopyridazine core has been historically employed in the synthesis of C-nucleoside analogs, as described by Turk et al. (1998), where 6-chloro-s-triazolo[4,3-b]pyridazine derivatives were condensed with furanoses and pyranoses. The target compound’s ester handle offers a convenient point for further conjugation to sugar moieties or other biomolecules, making it a more versatile starting material than the parent 6-chloro-3-hydrazinopyridazine. [2]

Agrochemical Lead Diversification

The 1,2,4-triazole core is a privileged structure in agrochemicals (e.g., fungicides). The 6-chloro substituent on the pyridazine ring provides a reactive site for introducing agrochemically relevant pharmacophores. The methyl ester can be hydrolyzed to the free acid for improved water solubility or converted to amides for enhanced lipophilicity, allowing for the rapid exploration of physicochemical property space. This application scenario leverages the compound's purity (97% HPLC) for reproducible structure-activity relationship studies.

Quote Request

Request a Quote for methyl 2-{6-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.